N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide
Description
N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is a sulfonamide derivative characterized by a 2-phenylethanesulfonamide core linked to a 5-acetylthiophen-2-yl moiety via an ethyl chain. The sulfonamide group is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinase inhibitors) or antimicrobial activity . This compound’s structure suggests utility in therapeutic or biochemical research, though specific applications require further validation.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-13(18)16-8-7-15(21-16)9-11-17-22(19,20)12-10-14-5-3-2-4-6-14/h2-8,17H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQVGNJLPIIQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, optimized for yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, organometallic reagents, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of thiophene derivatives typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present on the thiophene ring .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The sulfonamide core is critical for hydrogen bonding with enzymatic targets, while the thiophene’s acetyl group may fine-tune selectivity. For example, H-series inhibitors () demonstrate that sulfonamide substituents dictate kinase specificity, suggesting the target compound’s thiophene could confer unique inhibitory profiles.
- Thermodynamic Stability : The acetyl group’s electron-withdrawing nature may stabilize the compound’s conformation in aqueous environments, as seen in sulfonamide-based protease inhibitors .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is a compound that has attracted attention due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur. This structural characteristic contributes to its unique chemical properties and biological activities.
- IUPAC Name : N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenylethanesulfonamide
- Molecular Formula : C17H17N3O3S
- Molecular Weight : Approximately 345.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiophene moiety allows for binding with various receptors and enzymes, influencing several biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.
- Antioxidant Activity : Thiophene derivatives are often associated with antioxidant properties, which may contribute to their protective effects in biological systems.
Biological Activities
Research has indicated several key biological activities associated with this compound:
1. Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| C. albicans | 12 |
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 10 | |
| MCF-7 | 15 |
3. Neuroprotective Effects
Recent investigations have explored the potential neuroprotective effects of the compound, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. It has been proposed that the compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling.
Case Studies
A study conducted on the neuroprotective effects of thiophene derivatives highlighted the efficacy of compounds similar to this compound in preventing neuronal cell death in vitro. The study utilized cell viability assays and AChE inhibition assays to demonstrate the compound's potential therapeutic role in Alzheimer’s disease management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
